

Application Notes and Protocols for Environmental Sample Testing Using Phosmet-d6

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Compound of Interest

Compound Name: Phosmet-d6

Cat. No.: B1492355

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Introduction

Phosmet is a non-systemic organophosphate insecticide widely used in agriculture to control a variety of pests on fruit trees, ornamentals, and vines.[1] Due to its potential for environmental contamination and adverse health effects, monitoring its presence in environmental matrices such as soil and water is crucial.[2] **Phosmet-d6**, a deuterated analog of Phosmet, serves as an excellent internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] Its similar chemical and physical properties to Phosmet, but distinct mass, allow for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[5]

This document provides detailed application notes and protocols for the use of **Phosmet-d6** in the analysis of environmental samples. It is intended to guide researchers, scientists, and professionals in the accurate and reliable quantification of Phosmet residues.

Physicochemical Properties of Phosmet and Phosmet-d6

A summary of the key physicochemical properties of Phosmet and its deuterated internal standard, **Phosmet-d6**, is presented below. These properties are essential for developing and understanding the analytical methodologies.

Property	Phosmet	Phosmet-d6
Chemical Name	S-((1,3-dioxoisindolin-2-yl)methyl) O,O-dimethyl phosphorodithioate	S-((1,3-dioxoisindolin-2-yl)methyl) O,O-bis(methyl-d3) phosphorodithioate
CAS Number	732-11-6	2083623-41-8
Molecular Formula	C ₁₁ H ₁₂ NO ₄ PS ₂	C ₁₁ H ₆ D ₆ NO ₄ PS ₂
Molecular Weight	317.3 g/mol	323.4 g/mol
Appearance	Off-white crystalline solid	Solid
Solubility	Slightly soluble in water; soluble in chloroform and methanol	Slightly soluble in chloroform and methanol

Experimental Protocols

The following protocols detail the procedures for analyzing Phosmet in soil and water samples using **Phosmet-d6** as an internal standard. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis and is described here for both matrices.

Protocol 1: Analysis of Phosmet in Soil Samples

1. Sample Preparation (QuEChERS Extraction)

- Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
- Add 10 mL of deionized water to the soil sample to create a slurry.
- Spike the sample with an appropriate volume of **Phosmet-d6** internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

- Add 10 mL of acetonitrile to the tube.
- Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction.
- Add the contents of a QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, and sodium citrate) to the tube.
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge the tube at $\geq 3000 \times g$ for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Take a 1 mL aliquot of the acetonitrile supernatant from the previous step and transfer it to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate.
- Vortex the d-SPE tube for 30 seconds.
- Centrifuge at high speed for 2 minutes.
- The resulting supernatant is the final extract.

3. Instrumental Analysis (GC-MS/MS or LC-MS/MS)

- Transfer the final extract into an autosampler vial.
- Analyze the extract using a validated GC-MS/MS or LC-MS/MS method.

Protocol 2: Analysis of Phosmet in Water Samples

1. Sample Preparation (QuEChERS Extraction)

- Measure 10 mL of the water sample into a 50 mL centrifuge tube.
- Spike the sample with an appropriate volume of **Phosmet-d6** internal standard solution (e.g., 100 μL of a 1 $\mu\text{g}/\text{mL}$ solution).
- Add 10 mL of acetonitrile to the tube.

- Add the contents of a QuEChERS extraction salt packet to the tube.
- Cap and shake vigorously for 1 minute.
- Centrifuge at $\geq 3000 \times g$ for 5 minutes.

2. Instrumental Analysis (GC-MS/MS or LC-MS/MS)

- Take an aliquot of the acetonitrile (upper) layer and transfer it to an autosampler vial.
- Analyze the extract using a validated GC-MS/MS or LC-MS/MS method.

Instrumental Analysis Parameters

The following tables provide typical starting parameters for GC-MS/MS and LC-MS/MS analysis of Phosmet and **Phosmet-d6**. Method optimization is recommended for specific instrumentation and matrices.

GC-MS/MS Parameters

Parameter	Setting
Gas Chromatograph	Agilent 7890B GC or equivalent
Column	HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent
Injection Volume	1 µL
Inlet Temperature	250 °C
Injection Mode	Splitless
Oven Program	Start at 70 °C, hold for 2 min, ramp to 300 °C at 25 °C/min, hold for 5 min
Carrier Gas	Helium at a constant flow of 1.2 mL/min
Mass Spectrometer	Agilent 7000 Series Triple Quadrupole GC/MS or equivalent
Ionization Mode	Electron Ionization (EI)
Source Temperature	230 °C
Quadrupole Temp	150 °C
MRM Transitions	Phosmet:Quantifier: m/z 160 -> 132, Qualifier: m/z 160 -> 76 Phosmet-d6:Quantifier: m/z 166 -> 138, Qualifier: m/z 166 -> 76

LC-MS/MS Parameters

Parameter	Setting
Liquid Chromatograph	Agilent 1290 Infinity II LC System or equivalent
Column	ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 μ m or equivalent
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
Column Temperature	40 $^{\circ}$ C
Mass Spectrometer	Agilent 6470 Triple Quadrupole LC/MS or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
Gas Temperature	300 $^{\circ}$ C
Gas Flow	5 L/min
Nebulizer	45 psi
Sheath Gas Temp	250 $^{\circ}$ C
Sheath Gas Flow	11 L/min
Capillary Voltage	3500 V
MRM Transitions	Phosmet:Precursor: m/z 318, Product Ions: 160, 133 Phosmet-d6:Precursor: m/z 324, Product Ions: 166, 139

Data Presentation

The following tables summarize typical quantitative data for the analysis of Phosmet using **Phosmet-d6** as an internal standard.

Method Detection and Quantification Limits

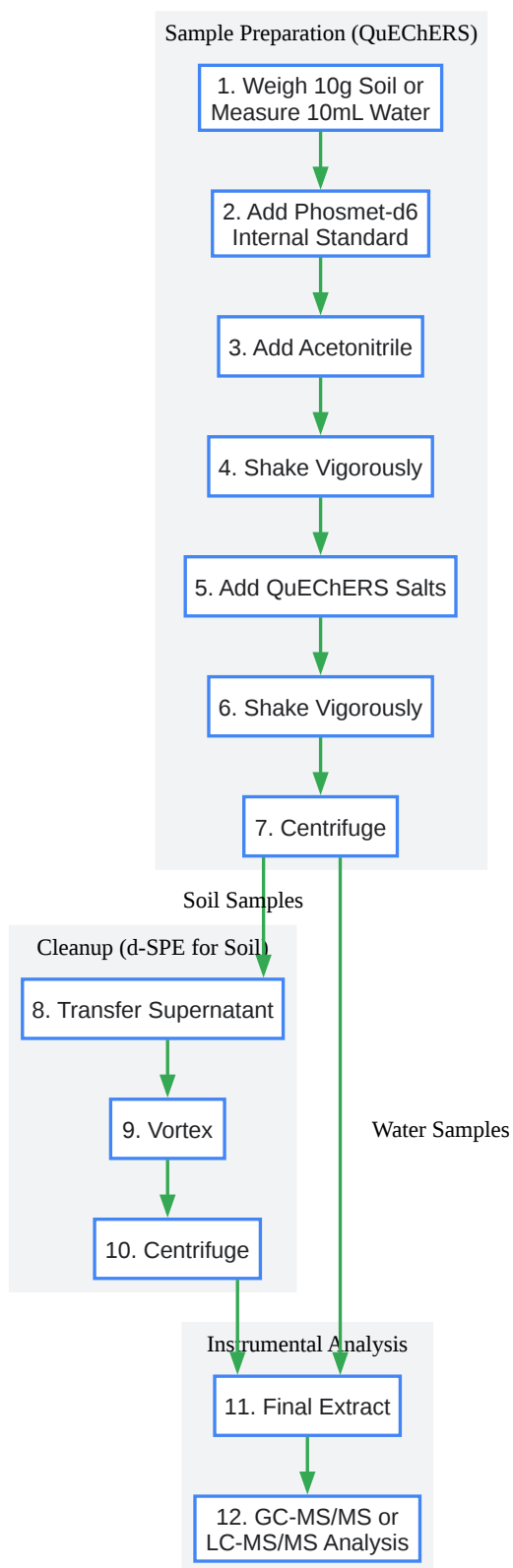
Matrix	Method	LOD (µg/kg or µg/L)	LOQ (µg/kg or µg/L)
Soil	GC-MS/MS	1.0	5.0
Water	LC-MS/MS	0.05	0.15

Recovery and Precision Data

Matrix	Spiking Level (µg/kg or µg/L)	Average Recovery (%)	Relative Standard Deviation (RSD) (%)
Soil	10	95	6
Soil	50	92	8
Water	0.5	102	5
Water	5	98	7

Visualizations

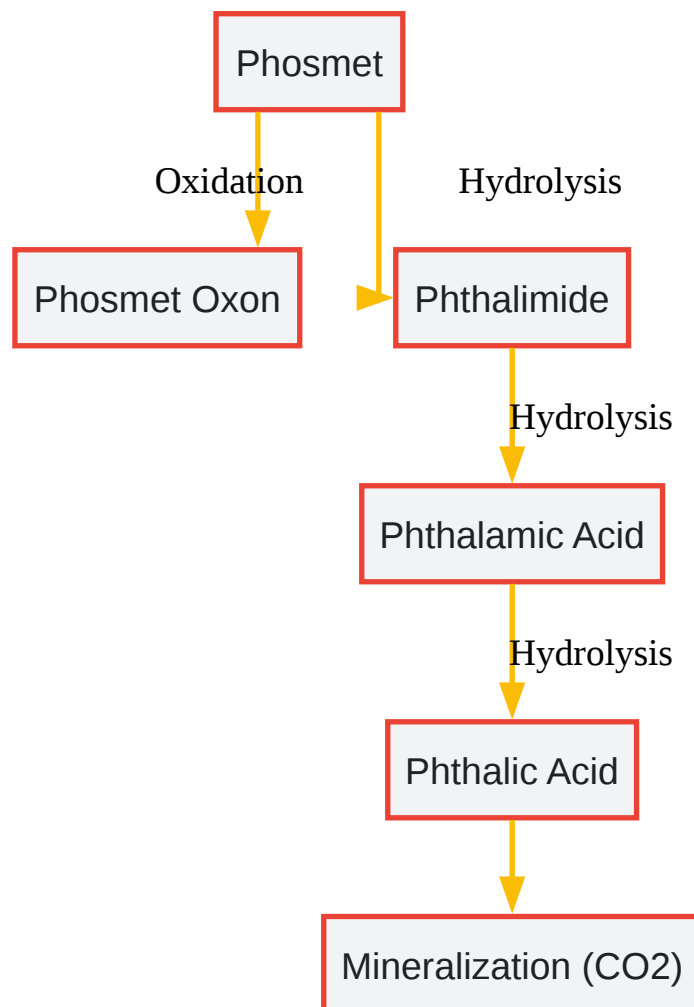
Experimental Workflow



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Caption: Experimental workflow for Phosmet analysis.

Phosmet Degradation Pathway in Soil



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Caption: Simplified degradation pathway of Phosmet in soil.

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